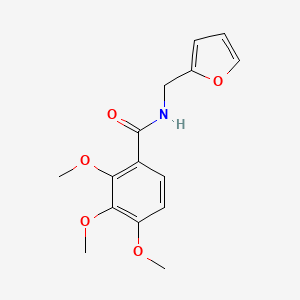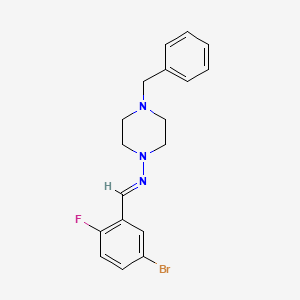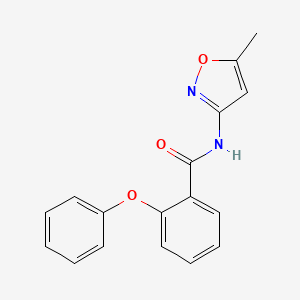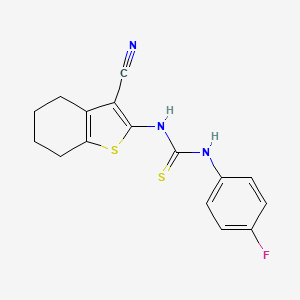
N-(2-furylmethyl)-2,3,4-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-2,3,4-trimethoxybenzamide, commonly known as FMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMA-1 belongs to the class of benzamides, which are known for their various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
Organic Synthesis and Catalysis
Rh(I)-Catalyzed Coupling Reactions : The utility of furyl-containing compounds in organic synthesis has been demonstrated through Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids. This method allows for the synthesis of furyl-containing triarylmethanes under mild conditions, showcasing the compound's role in facilitating novel synthetic pathways (Xia et al., 2016).
Biochemical Applications
Antitumor Activity : A derivative, trimidox, has shown significant promise in cancer research, demonstrating the ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition results in notable antitumor activity, suggesting potential for chemotherapy applications (Szekeres et al., 2004).
Neuropharmacology and Memory Enhancement
Memory Enhancers : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been evaluated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, suggesting their utility in improving cognitive functions (Piplani et al., 2018).
Material Science and Sensor Development
Biosensors : The development of biosensors using furyl derivatives has been explored for the electrocatalytic determination of biomolecules like glutathione. These sensors demonstrate high sensitivity and selectivity, underscoring the potential of furyl derivatives in analytical applications (Karimi-Maleh et al., 2014).
Antifungal and Antibacterial Research
Antifungal Activity : Research has shown that furyl derivatives related to resveratrol exhibit significant antifungal effects against Botrytis cinerea. These findings open up avenues for developing novel antifungal agents with improved efficacy (Caruso et al., 2011).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-18-12-7-6-11(13(19-2)14(12)20-3)15(17)16-9-10-5-4-8-21-10/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIOHQHDYYSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)
![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)
![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
